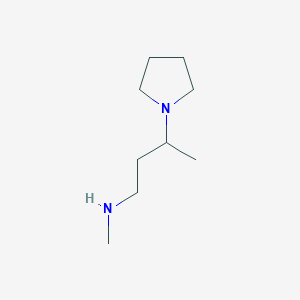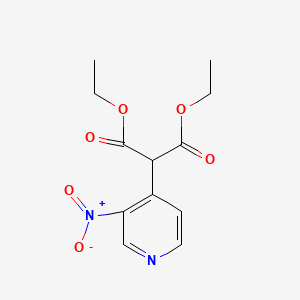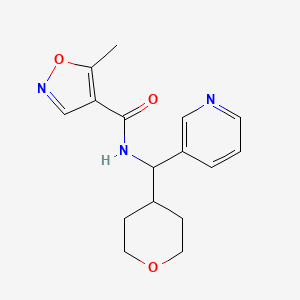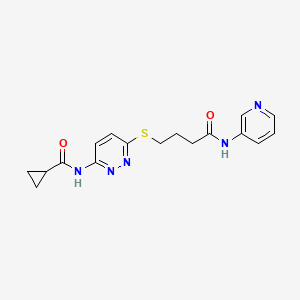
N-methyl-3-pyrrolidin-1-ylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-pyrrolidin-1-ylbutan-1-amine, commonly known as NMPB or Methamphetamine analog, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that is closely related to methamphetamine, a highly addictive drug that is widely abused. NMPB has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mecanismo De Acción
NMPB works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased activity in the central nervous system. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. This results in increased alertness, focus, and energy, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
NMPB has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of amphetamine-like drugs. It can also cause changes in appetite, sleep patterns, and mood. These effects are due to the drug's activity on the central nervous system and can be both beneficial and harmful depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMPB has several advantages for use in scientific research, such as its stability, purity, and ability to cross the blood-brain barrier. However, its potential for abuse and addiction, as well as its potential side effects, must be carefully considered when using it in laboratory experiments. Proper safety measures must be taken to ensure the well-being of researchers and subjects.
Direcciones Futuras
There are several future directions for research on NMPB, including its potential use in the treatment of neurological disorders, drug addiction, and other conditions. Further studies are needed to determine the optimal dosage, administration route, and safety profile of the drug. Additionally, research on the long-term effects of NMPB on the brain and body is needed to fully understand its potential benefits and risks.
Métodos De Síntesis
The synthesis of NMPB involves the reaction of 3-pyrrolidin-1-ylbutan-1-amine with methyl iodide in the presence of a base. The resulting product is then purified using various techniques such as chromatography and recrystallization. The purity of the compound is crucial for its use in scientific research applications.
Aplicaciones Científicas De Investigación
NMPB has been studied for its potential use as a treatment for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and movement. NMPB has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(5-6-10-2)11-7-3-4-8-11/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVWEKVYYQQSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2910160.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2910165.png)

![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910169.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2910170.png)
![4-[({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2910171.png)

![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)



